Spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-ones are a class of organic compounds characterized by a spiro junction between a cyclopropane ring and an oxindole moiety. While the specific compound, 6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one, was not explicitly mentioned, its structure suggests it belongs to this class. These compounds have shown potential in medicinal chemistry, particularly as kinase inhibitors. []
While the synthesis of 6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one is not detailed in the provided papers, a general method for synthesizing spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones involves reacting isatinylidene derivatives with dimethyloxosulfonium methylide. [] This reaction likely follows a Corey-Chaykovsky reaction mechanism. Adapting this method with a suitably substituted isatin starting material containing a trifluoromethyl group at the 6' position could potentially yield the target compound.
While the specific mechanism of action of 6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one is unknown, research on related spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones suggests potential mechanisms based on their biological activity. For instance, 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones have been investigated as Polo-like kinase 4 (PLK4) inhibitors. [, ] These compounds likely bind to the ATP-binding site of PLK4, inhibiting its kinase activity and disrupting centriole duplication, a process crucial for cell division. [] The presence of the trifluoromethyl group in 6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one might influence its binding affinity or selectivity towards specific kinases.
While specific applications for 6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one are not outlined in the provided papers, the broader class of spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-ones, particularly those with modifications at the 2-position, has demonstrated potential in medicinal chemistry. For example, they have shown promise as antitumor agents, specifically as Polo-like kinase 4 (PLK4) inhibitors. [, ] These inhibitors could potentially be used to develop new cancer treatments.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: